molecular formula C32H64N2O2S2 B14235839 6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide CAS No. 393110-44-6

6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide

Cat. No.: B14235839
CAS No.: 393110-44-6
M. Wt: 573.0 g/mol
InChI Key: GNHAHRCPIUHHEG-UHFFFAOYSA-N
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Description

6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of sulfanyl and amide groups, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Decylamino Intermediate: This step involves the reaction of decylamine with a suitable precursor to form the decylamino group.

    Introduction of the Sulfanyl Groups:

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and amide groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical properties and applications.

Properties

CAS No.

393110-44-6

Molecular Formula

C32H64N2O2S2

Molecular Weight

573.0 g/mol

IUPAC Name

6-[2-[6-(decylamino)-6-oxohexyl]sulfanylethylsulfanyl]-N-octylhexanamide

InChI

InChI=1S/C32H64N2O2S2/c1-3-5-7-9-11-12-14-20-26-34-32(36)24-18-16-22-28-38-30-29-37-27-21-15-17-23-31(35)33-25-19-13-10-8-6-4-2/h3-30H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

GNHAHRCPIUHHEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CCCCCSCCSCCCCCC(=O)NCCCCCCCC

Origin of Product

United States

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